Scopolamine beta-D-Glucuronide

Phase II Metabolism Enzymatic Hydrolysis β-Glucuronidase

Scopolamine beta-D-Glucuronide (CAS 17660-02-5) is the definitive certified reference standard for accurate LC-MS/MS quantification of scopolamine exposure. Unlike non-certified alternatives, this fully characterized glucuronide accounts for ~20-fold slower E. coli β-glucuronidase hydrolysis kinetics, preventing systematic underestimation of total drug levels. Essential for forensic, clinical, and pharmacokinetic studies where species- and age-dependent glucuronidation variability (36-48% free fraction in pediatric urine) demands a verified standard for regulatory-compliant bioanalytical method validation.

Molecular Formula C23H29NO10
Molecular Weight 479.5 g/mol
CAS No. 17660-02-5
Cat. No. B1140790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScopolamine beta-D-Glucuronide
CAS17660-02-5
Synonyms(2S)-3-[[(1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl]oxy]-3-oxo-2-phenylpropyl β-D-Glucopyranosiduronic Acid;  (-)-Scopolamine 9’-glucuronide;  Scopolamine O-β-D-glucuronide;  _x000B_
Molecular FormulaC23H29NO10
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5
InChIInChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12-,13-,14+,15+,16+,17-,18-,19+,20+,23-/m1/s1
InChIKeyNIZFCRZRBBERQF-UPLDFCNLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scopolamine beta-D-Glucuronide (CAS 17660-02-5): A Definitive Metabolite Standard for Anticholinergic Pharmacokinetic and Forensic Analysis


Scopolamine beta-D-Glucuronide (CAS 17660-02-5) is a phase II glucuronide conjugate of the tropane alkaloid scopolamine, a potent muscarinic acetylcholine receptor antagonist with a narrow therapeutic window [1]. Formed endogenously via glucuronidation, this compound exhibits enhanced aqueous solubility compared to its parent drug, facilitating renal excretion and serving as a critical biomarker in pharmacokinetic, toxicological, and forensic investigations . Its availability as a fully characterized reference standard is essential for the development, validation, and quality control of LC-MS/MS analytical methods aimed at quantifying scopolamine and its metabolites in complex biological matrices .

The Critical Flaw in Scopolamine beta-D-Glucuronide Substitution: Why Non-Certified Analogs Undermine Analytical Accuracy


Direct substitution with non-certified or alternative glucuronide conjugates (e.g., norscopolamine glucuronide, scopolamine sulfate) or reliance on in-house enzymatic synthesis is scientifically unsound. The quantitative ratio of free to glucuronidated scopolamine is highly variable and species-specific, necessitating a verified, pure standard for accurate back-calculation of total drug exposure [1][2]. Furthermore, the unique hydrolysis kinetics of scopolamine beta-D-glucuronide—cleaved approximately 20-fold slower by E. coli β-glucuronidase compared to non-ester-containing glucuronides—mean that analytical methods relying on enzymatic deconjugation will yield significant quantitative errors if an inappropriate standard is used for calibration [3]. Substitution thus directly compromises method accuracy, reproducibility, and regulatory compliance.

Procurement-Relevant Quantitative Differentiation of Scopolamine beta-D-Glucuronide (CAS 17660-02-5) from Analogs


Enzymatic Hydrolysis Kinetics: 20-Fold Slower Cleavage Compared to Non-Ester Glucuronides

Scopolamine beta-D-glucuronide exhibits significantly slower enzymatic hydrolysis kinetics compared to non-ester-containing anticholinergic glucuronides. In a direct head-to-head in vitro study using E. coli β-glucuronidase, scopolamine O-β-D-glucuronic acid was cleaved approximately 20-fold slower than tropicamide O-β-D-glucuronic acid [1]. This differential hydrolysis rate is a critical parameter for analytical chemists developing deconjugation protocols, as incomplete hydrolysis directly underestimates total scopolamine concentration.

Phase II Metabolism Enzymatic Hydrolysis β-Glucuronidase Analytical Method Development

Inter-Species Variability in Glucuronide Excretion: A Quantitative Rationale for Species-Specific Standards

The excretion profile of scopolamine glucuronide is highly species-dependent. A comparative study across several mammalian species (rat, mouse, guinea pig, rabbit) revealed that mice excreted the highest proportion of glucuronide conjugates of scopolamine and norscopolamine in urine, while other species showed different metabolic fates, such as excretion of free phenolic metabolites or tropic acid [1]. This quantitative interspecies variation in phase II metabolism underscores the necessity of using a verified scopolamine beta-D-glucuronide standard for accurate cross-species pharmacokinetic and toxicological comparisons.

Pharmacokinetics Drug Metabolism Toxicology Species Comparison

Phase II Conjugation Dominance: 7-Fold Increase in Measured Activity After Deconjugation

In a clinical study involving healthy parturients receiving intramuscular scopolamine, incubation of urine samples with β-glucuronidase and sulfatase resulted in a 7-fold average increase in measured scopolamine and/or active metabolite concentrations [1]. This substantial increase directly quantifies the dominance of glucuronide (and sulfate) conjugation as a metabolic pathway for scopolamine in humans. In contrast, the same study found that glycopyrrolate concentrations increased only slightly after enzyme incubation, indicating a minor role for conjugation in its metabolism [1]. This class-level inference highlights the unique importance of scopolamine glucuronide as a major human metabolite, distinct from other anticholinergics.

Pharmacokinetics Drug Metabolism Clinical Pharmacology Radioreceptor Assay

Analytical Method Selectivity: LC-MS/MS Differentiates Glucuronide from 17 Other Metabolites in Rat Urine

A validated LC-MS/MS method successfully differentiated and identified scopolamine beta-D-glucuronide among a complex mixture of at least 18 scopolamine metabolites in rat urine following a 55 mg/kg oral dose [1]. The method relied on specific MS/MS transitions and retention time comparisons, demonstrating the necessity of a pure, authenticated standard for unequivocal identification and quantification. Without such a standard, the glucuronide conjugate cannot be reliably distinguished from other phase II metabolites like sulfate conjugates or from structurally similar phase I metabolites (e.g., norscopolamine, hydroxyscopolamine) [1]. This supports the compound's critical role in developing selective and sensitive bioanalytical methods.

LC-MS/MS Metabolite Identification Bioanalysis Method Validation

Free vs. Conjugated Ratio Variability: Age-Dependent Excretion of Unconjugated Scopolamine

A clinical study in pediatric surgical patients (n=11) using transdermal scopolamine patches quantified the percentage of free (unconjugated) scopolamine in urine relative to the sum of free plus glucuronidated drug. The results showed significant age-dependent variation: 47.5% in children aged 3-6 years, 48.3% in those aged 7-12 years, and only 36.0% in adolescents aged 13-18 years [1]. This quantitative data demonstrates that the glucuronide conjugate constitutes the majority of excreted drug (52.5%, 51.7%, and 64.0%, respectively) and that this ratio is not constant across patient populations. This variability underscores the necessity of a specific glucuronide standard for accurate therapeutic drug monitoring and pharmacokinetic modeling in diverse patient cohorts.

Clinical Pharmacokinetics Pediatrics Drug Metabolism Therapeutic Drug Monitoring

Solubility Enhancement: Glucuronidation Confers Increased Aqueous Solubility for Improved Bioanalytical Handling

The conjugation of scopolamine with glucuronic acid to form scopolamine beta-D-glucuronide is documented to enhance aqueous solubility compared to the parent lipophilic alkaloid . While exact partition coefficients are not reported, this class-level inference is consistent with the known function of glucuronidation as a Phase II detoxification pathway that increases polarity for renal excretion. In a procurement context, this enhanced solubility translates to improved handling and dissolution for preparing analytical standard solutions, reducing the need for organic co-solvents and improving stability in aqueous mobile phases for HPLC and LC-MS.

Physicochemical Properties Drug Formulation Metabolite Stability Sample Preparation

High-Value Application Scenarios for Scopolamine beta-D-Glucuronide (CAS 17660-02-5)


LC-MS/MS Method Development and Validation for Pharmacokinetic Studies

Scopolamine beta-D-Glucuronide serves as an essential certified reference standard for developing and validating LC-MS/MS methods aimed at quantifying scopolamine and its metabolites in plasma and urine. The compound's unique MS/MS fragmentation pattern and retention time, as demonstrated in a validated method for analyzing 18 scopolamine metabolites in rat urine [1], are critical for achieving method selectivity. Procurement of this standard enables accurate calibration curves, assessment of matrix effects, and determination of extraction recovery, ensuring compliance with bioanalytical method validation guidelines for regulatory submissions.

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Modeling

Given the substantial interindividual and age-dependent variability in scopolamine glucuronidation—as evidenced by the 36-48% free scopolamine fraction in pediatric urine [2]—accurate therapeutic drug monitoring requires specific quantification of the glucuronide conjugate. This standard is indispensable for clinical laboratories developing LC-MS/MS assays to measure total scopolamine exposure (free + deconjugated) in patients receiving transdermal or oral scopolamine, thereby supporting personalized dosing strategies and minimizing the risk of adverse anticholinergic effects.

Forensic and Workplace Drug Testing for Scopolamine Exposure

In forensic toxicology, detection of scopolamine beta-D-glucuronide in urine provides a definitive marker of recent scopolamine exposure, offering a longer detection window than the parent drug due to its role as a major excretory metabolite [3]. The compound's certified reference standard is mandatory for developing and validating confirmatory LC-MS/MS methods used in forensic casework, ensuring the scientific defensibility of analytical results in legal contexts.

In Vitro Phase II Metabolism and Drug-Drug Interaction Studies

Scopolamine beta-D-glucuronide is a key analytical standard for investigating UDP-glucuronosyltransferase (UGT) enzyme activity and potential drug-drug interactions affecting scopolamine clearance. Its significantly slower enzymatic hydrolysis by β-glucuronidase, as quantified in patent literature [4], makes it a valuable probe substrate for studying deconjugation kinetics and optimizing sample preparation protocols involving enzymatic hydrolysis in both research and clinical laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scopolamine beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.